Isorhoifolin
Overview
Description
Isorhoifolin is a flavonoid glycoside found in M. longifolia and has diverse biological activities . It inhibits matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-13 . It also has antimutagenic properties and is active against S. aureus and P. aeruginosa .
Synthesis Analysis
The α-Form of Isorhoifolin can be synthesized from 4′-benzylapigenin with α-acetobromorutinose in the presence of silver carbonate or potassium hydroxide followed by deacetylation .Chemical Reactions Analysis
Isorhoifolin is a flavonoid glycoside and an aglycone form of apigenin . It has been found to inhibit matrix metalloproteinase-1 (MMP-1), MMP-3, and MMP-13 . Flavonoid redox behavior is related to the oxidation of the phenolic hydroxy groups present in their structures .Scientific Research Applications
Isolation and Synthesis : Isorhoifolin was successfully isolated and synthesized from citrus leaves, specifically from the Tengu orange (S. Kamiya, S. Esaki, & F. Konishi, 1974).
Flavonoid Composition : It was identified alongside other flavonoids like monardoside and linarin in the herb Monarda fistulosa, with its characterization done using various spectroscopic methods (V. Kurkin, A. S. Lapina, E. D. Daeva, & V. Kadentsev, 2020).
Redox Mechanisms : Research on citroflavones, including isorhoifolin, focused on their redox mechanisms, revealing electrochemical properties like pH-dependent oxidation and formation of reversible redox reactions (V. Diculescu, H. E. Satana, E. Gil, & A. M. Brett, 2012).
Pharmacokinetics Study : Isorhoifolin's pharmacokinetics were studied using a sensitive electrochemical sensor, highlighting its potential in cardiovascular protection, anti-allergy, anti-inflammatory effects, and anticancer activity (Huaping Peng et al., 2017).
Mitochondrial Biogenesis and AMPK Activation : A study demonstrated isorhoifolin's effects on mitochondrial biogenesis and AMPK activation in adipocytes, indicating its role in obesity prevention (Mak-Soon Lee & Yangha Kim, 2018).
Anticancer Activity : Isorhapontigenin, a derivative of stilbene, showed anticancer effects on human bladder cancer cells, leading to cell cycle arrest and downregulation of cyclin D1 expression (Yong Fang et al., 2013).
Acaricidal Properties : Isorhoifolin, among other flavonoids, was characterized from Calpurnia aurea leaf extract and shown to have potential as a natural acaricidal agent (O. Adenubi et al., 2018).
Inhibition of Atherosclerosis : A study found that isorhamnetin, another flavonoid compound, inhibited atherosclerosis in mice by activating PI3K/AKT and inducing HO-1, demonstrating its therapeutic potential against cardiovascular diseases (Yun Luo et al., 2015).
Biosynthesis in Chrysanthemum Species : Research on the biosynthesis of flavone rutinosides in Chrysanthemum species, including isorhoifolin, revealed insights into the evolution and diversity of these compounds in plants (Qing-Wen Wu et al., 2022).
Potential Anti-Cancer Agent : Isorhapontigenin was also explored as a potential anti-cancer agent against breast cancer, showing effects on sphingosine kinases and tubulin stabilization (Lalita Subedi et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIYLTVJPDLUDL-SLNHTJRHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970527 | |
Record name | Isorhoifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isorhoifolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isorhoifolin | |
CAS RN |
552-57-8 | |
Record name | Apigenin 7-O-rutinoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=552-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isorhoifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isorhoifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISORHOIFOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B66T65281 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isorhoifolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
269 - 270 °C | |
Record name | Isorhoifolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037349 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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